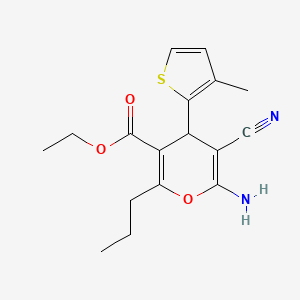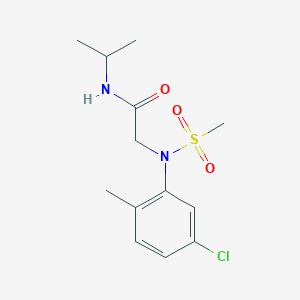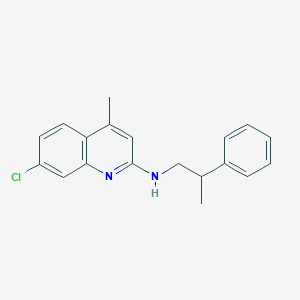![molecular formula C12H13F6NO2 B5139091 isopropyl 3,3-bis(trifluoromethyl)-2-azabicyclo[2.2.1]hept-5-ene-2-carboxylate](/img/structure/B5139091.png)
isopropyl 3,3-bis(trifluoromethyl)-2-azabicyclo[2.2.1]hept-5-ene-2-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Isopropyl 3,3-bis(trifluoromethyl)-2-azabicyclo[2.2.1]hept-5-ene-2-carboxylate, also known as TCB-2, is a synthetic psychedelic compound that belongs to the family of phenethylamines. It was first synthesized in the 1990s by a team of chemists at Purdue University, led by David Nichols. TCB-2 is a potent and selective agonist of the serotonin 5-HT2A receptor, which is responsible for the hallucinogenic effects of many psychedelics.
Wirkmechanismus
The mechanism of action of isopropyl 3,3-bis(trifluoromethyl)-2-azabicyclo[2.2.1]hept-5-ene-2-carboxylate is similar to that of other psychedelics, such as LSD and psilocybin. isopropyl 3,3-bis(trifluoromethyl)-2-azabicyclo[2.2.1]hept-5-ene-2-carboxylate binds to the 5-HT2A receptor and activates it, leading to a cascade of events that ultimately result in altered neuronal activity in various regions of the brain. This altered activity is believed to underlie the hallucinogenic effects of isopropyl 3,3-bis(trifluoromethyl)-2-azabicyclo[2.2.1]hept-5-ene-2-carboxylate and other psychedelics.
Biochemical and Physiological Effects:
The biochemical and physiological effects of isopropyl 3,3-bis(trifluoromethyl)-2-azabicyclo[2.2.1]hept-5-ene-2-carboxylate are not well understood, but it is believed to have a similar profile to other psychedelics. isopropyl 3,3-bis(trifluoromethyl)-2-azabicyclo[2.2.1]hept-5-ene-2-carboxylate has been shown to increase the release of neurotransmitters such as serotonin, dopamine, and glutamate, and to alter the activity of various brain regions, including the prefrontal cortex, the amygdala, and the hippocampus. These effects are believed to underlie the altered perception, mood, and cognition associated with isopropyl 3,3-bis(trifluoromethyl)-2-azabicyclo[2.2.1]hept-5-ene-2-carboxylate and other psychedelics.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using isopropyl 3,3-bis(trifluoromethyl)-2-azabicyclo[2.2.1]hept-5-ene-2-carboxylate in lab experiments is its high selectivity for the 5-HT2A receptor, which allows researchers to study the specific effects of this receptor on various physiological processes. However, isopropyl 3,3-bis(trifluoromethyl)-2-azabicyclo[2.2.1]hept-5-ene-2-carboxylate is a relatively new compound, and its effects on the brain and body are not well understood. Additionally, isopropyl 3,3-bis(trifluoromethyl)-2-azabicyclo[2.2.1]hept-5-ene-2-carboxylate is a potent psychedelic, and its use in lab experiments may raise ethical concerns.
Zukünftige Richtungen
There are several future directions for research on isopropyl 3,3-bis(trifluoromethyl)-2-azabicyclo[2.2.1]hept-5-ene-2-carboxylate and other psychedelics. One area of interest is the use of these compounds in the treatment of mental health disorders, such as depression, anxiety, and PTSD. Another area of interest is the study of the long-term effects of psychedelic use on the brain and body. Additionally, researchers are interested in developing new compounds that have similar effects to isopropyl 3,3-bis(trifluoromethyl)-2-azabicyclo[2.2.1]hept-5-ene-2-carboxylate but with fewer side effects and a lower potential for abuse.
Synthesemethoden
The synthesis of isopropyl 3,3-bis(trifluoromethyl)-2-azabicyclo[2.2.1]hept-5-ene-2-carboxylate involves several steps, starting with the reaction of 3,4-methylenedioxyphenylacetone with nitroethane to form the intermediate compound 1-(3,4-methylenedioxyphenyl)-2-nitropropene. This compound is then reduced to 1-(3,4-methylenedioxyphenyl)-2-amino-propane, which is subsequently reacted with trifluoroacetic anhydride to form the final product, isopropyl 3,3-bis(trifluoromethyl)-2-azabicyclo[2.2.1]hept-5-ene-2-carboxylate.
Wissenschaftliche Forschungsanwendungen
Isopropyl 3,3-bis(trifluoromethyl)-2-azabicyclo[2.2.1]hept-5-ene-2-carboxylate has been used in scientific research to study the mechanisms of action of psychedelic compounds and their effects on the brain. It has been shown to have a high affinity for the 5-HT2A receptor, which is believed to be responsible for the hallucinogenic effects of psychedelics. isopropyl 3,3-bis(trifluoromethyl)-2-azabicyclo[2.2.1]hept-5-ene-2-carboxylate has also been used as a tool to study the role of the 5-HT2A receptor in various physiological processes, such as learning and memory, emotion regulation, and perception.
Eigenschaften
IUPAC Name |
propan-2-yl 3,3-bis(trifluoromethyl)-2-azabicyclo[2.2.1]hept-5-ene-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13F6NO2/c1-6(2)21-9(20)19-8-4-3-7(5-8)10(19,11(13,14)15)12(16,17)18/h3-4,6-8H,5H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXSZAMMJCBDIBS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC(=O)N1C2CC(C1(C(F)(F)F)C(F)(F)F)C=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13F6NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Isopropyl 3,3-bis(trifluoromethyl)-2-azabicyclo[2.2.1]hept-5-ene-2-carboxylate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-{2-[2-(4-bromophenoxy)ethoxy]ethyl}-2-methyl-2-propanamine oxalate](/img/structure/B5139027.png)

![4-{[(8,8-dimethyl-2,9-dioxo-8,9-dihydro-2H,10H-pyrano[2,3-f]chromen-10-ylidene)methyl]amino}benzoic acid](/img/structure/B5139047.png)
![5-{3-[(3-fluorobenzyl)oxy]benzylidene}-1-(4-methoxyphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5139052.png)
![10,11-dimethoxy-6-(4-methoxyphenyl)-7,7a-dihydro-12H-isoindolo[2,1-a][1,5]benzodiazepin-12-one](/img/structure/B5139060.png)
![N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-[2-(1-cyclohexen-1-yl)ethyl]-N~2~-methylglycinamide](/img/structure/B5139065.png)
![N-[2-(2-furyl)ethyl]-4-(4H-1,2,4-triazol-4-yl)benzamide](/img/structure/B5139070.png)

![3-(1-{[2-(3-phenylpropyl)-1,3-benzoxazol-5-yl]carbonyl}-3-piperidinyl)-1-propanol](/img/structure/B5139077.png)
![N-[2-(3,4-dimethoxyphenyl)-1-methylethyl]-6-nitro-2,3,4,9-tetrahydro-1H-carbazol-1-amine](/img/structure/B5139083.png)
![1,4-dimethyl-7,8-dihydro-6H-cyclopenta[4,5]thieno[3,2-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B5139097.png)
![6-(3-chloro-4-methylphenyl)-2-(4-morpholinyl)pyrido[4,3-d]pyrimidin-5(6H)-one](/img/structure/B5139111.png)

![N-[2-(difluoromethoxy)phenyl]-3-(morpholin-4-ylsulfonyl)benzamide](/img/structure/B5139119.png)